N-(2-chloro-6-methylphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
The compound N-(2-chloro-6-methylphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide features a thieno[3,2-d]pyrimidinone core substituted with a propyl group at position 3 and a sulfanyl acetamide moiety linked to a 2-chloro-6-methylphenyl group. This structure is characteristic of bioactive molecules targeting enzymatic pathways, such as kinase or protease inhibition. Its design leverages the thienopyrimidine scaffold, known for metabolic stability and hydrogen-bonding capacity, combined with halogenated aryl groups to modulate lipophilicity and target binding .
Properties
IUPAC Name |
N-(2-chloro-6-methylphenyl)-2-(4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2S2/c1-3-8-22-17(24)16-13(7-9-25-16)20-18(22)26-10-14(23)21-15-11(2)5-4-6-12(15)19/h4-7,9H,3,8,10H2,1-2H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKCOIHCCUUUHLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=C(C=CC=C3Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chloro-6-methylphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention due to its potential biological activities. This compound features a thieno[3,2-d]pyrimidine scaffold, which is known for its diverse pharmacological properties. In this article, we will explore the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic implications.
Molecular Characteristics
- Molecular Formula : C18H18ClN3O2S2
- Molecular Weight : 407.93 g/mol
- Key Functional Groups :
- Chloro-substituted aromatic ring
- Acetamide group
- Sulfur-containing moiety
The presence of these functional groups contributes to the compound's reactivity and interaction with biological targets.
Structural Similarities
The compound shares structural features with other thieno[3,2-d]pyrimidine derivatives, which have been shown to exhibit significant biological activities. Notable examples include:
| Compound Name | Structure | Key Activity |
|---|---|---|
| 4-Oxo-3-propyl-thieno[3,2-d]pyrimidine | Structure | Antimicrobial |
| N-(methylphenyl)-thieno[3,2-d]pyrimidin-4-amines | Structure | Anticancer |
| 5-Methyl-thieno[3,2-d]pyrimidine derivatives | Structure | Antiviral |
Research indicates that compounds containing thieno[3,2-d]pyrimidine structures often interact with various biological targets. The specific mechanisms of action for this compound may include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific kinases or enzymes involved in cellular signaling pathways.
- Anticancer Properties : Similar compounds have demonstrated cytotoxic effects against cancer cell lines by inducing apoptosis or cell cycle arrest.
- Antimicrobial Effects : The presence of the thieno moiety suggests potential activity against bacterial or fungal pathogens.
Case Studies and Research Findings
Several studies have highlighted the biological activity of similar compounds:
- A study on thieno[3,2-d]pyrimidine derivatives revealed that certain analogs exhibited significant anticancer activity against various cell lines, including MCF7 and HCT116, with IC50 values in the low micromolar range .
- Another investigation demonstrated that compounds with similar scaffolds showed promising antimicrobial activity against resistant strains of bacteria .
Comparative Analysis
To better understand the potential of this compound in medicinal chemistry, it is essential to compare its activity with related compounds:
| Compound | Activity Type | IC50/EC50 Values |
|---|---|---|
| Compound A | Anticancer | 0.39 µM |
| Compound B | Antimicrobial | 1.5 µg/mL |
| Compound C | Antiviral | 10 µM |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Physicochemical Properties
Key structural analogs are compared below based on substituents, molecular weight (MW), and melting points (mp):
*Calculated based on formula.
Key Observations :
- Halogenation : The target’s 2-chloro-6-methylphenyl group balances lipophilicity and steric effects, contrasting with dichlorophenyl (higher Cl content) in compound 5.6, which may enhance target binding but reduce solubility .
Enzyme Inhibition Profiles
- Compounds 8t, 8u, 8v, 8w : Demonstrated varied inhibitory activities against lipoxygenase (LOX), α-glucosidase, and butyrylcholinesterase (BChE). For example, 8t (IC₅₀ = 12.3 µM for LOX) highlights the role of indole substituents in enhancing activity .
- Compound 5.6: Structural simplicity (dihydropyrimidinone) and dichlorophenyl group may favor kinase inhibition, though specific data are unreported .
Pharmacokinetic Considerations
- Molecular Weight : The target compound (~407.9 g/mol) falls within the acceptable range for oral bioavailability, unlike the Enamine compound (511.9 g/mol), which may face absorption challenges .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
